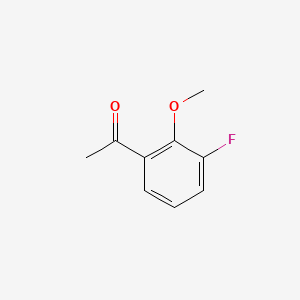

1-(3-Fluoro-2-methoxyphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

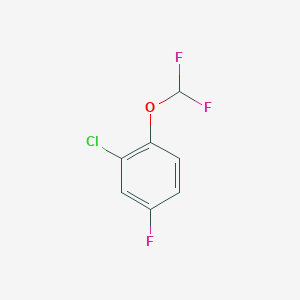

1-(3-Fluoro-2-methoxyphenyl)ethanone is a chemical compound with the molecular weight of 168.17 . The IUPAC name for this compound is 1-(3-fluoro-2-methoxyphenyl)ethanone .

Molecular Structure Analysis

The InChI code for 1-(3-Fluoro-2-methoxyphenyl)ethanone is 1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

1-(3-Fluoro-2-methoxyphenyl)ethanone is a colorless to light-yellow liquid . and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

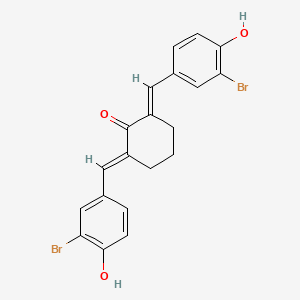

Synthesis Precursor for Chalcone Derivatives

“1-(3-Fluoro-2-methoxyphenyl)ethanone” is used to prepare chalcone derivatives with benzaldehydes by aldol condensation . Chalcones are α, β -unsaturated ketones employed as active pharmaceutical ingredients (APIs) and fluorescent dyes .

Production of Pyrazole Derivatives

Pyrazole derivatives such as celecoxib, an anti-inflammatory drug, are obtained from chalcones reacting with hydrazine derivatives . This process involves the use of “1-(3-Fluoro-2-methoxyphenyl)ethanone” as a starting material .

Production of Epoxides

Chalcone derivatives can be further functionalised to produce epoxides via Juliá–Colonna epoxidation . This process also involves the use of “1-(3-Fluoro-2-methoxyphenyl)ethanone” as a starting material .

Mannich Reaction

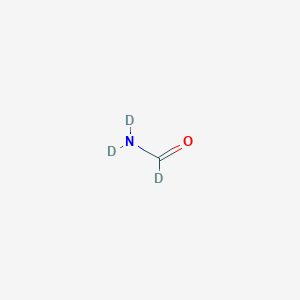

“1-(3-Fluoro-2-methoxyphenyl)ethanone” is also a key component in Mannich reaction along with formaldehyde and secondary amines, for β -amino-carbonyl compounds, also known as Mannich bases .

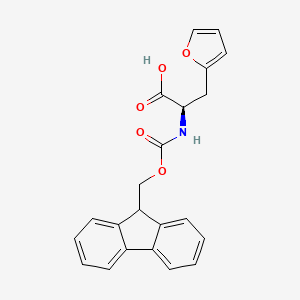

Drug Discovery and Medicinal Chemistry

The compound is used as a fluorinated acetophenone building block for drug discovery, medicinal chemistry and biochemistry research .

Synthesis of 1-Aryl-3-Phenethylamino-1-Propanone Hydrochlorides

This compound is used in the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are potential potent cytotoxic agents .

Safety and Hazards

The safety information for 1-(3-Fluoro-2-methoxyphenyl)ethanone indicates a warning signal word . Hazard statements include H315, H319, H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and specific measures in case of contact with eyes .

Wirkmechanismus

Mode of Action

Aromatic ketones can undergo nucleophilic addition reactions at the carbonyl group, forming a variety of products depending on the nucleophile involved . They can also participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

Aromatic ketones can be involved in various biochemical pathways. For instance, they can be metabolized by the body through oxidation and reduction reactions, potentially affecting various metabolic pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of aromatic ketones can vary widely depending on their specific structures. Factors such as molecular weight, polarity, and the presence of functional groups can influence these properties .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of aromatic ketones .

Eigenschaften

IUPAC Name |

1-(3-fluoro-2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKGHXBPAPLVPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460097 |

Source

|

| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

295779-86-1 |

Source

|

| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)